molecular formula C8H16N2O B13767182 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile CAS No. 63867-27-6

4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B13767182
CAS No.: 63867-27-6
M. Wt: 156.23 g/mol
InChI Key: SIKJSEBSRRCVND-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile (CAS 63867-27-6) is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.225 g/mol . This chemical is also known by several synonyms, including USAF A-4642 and 2,2-Dimethyl-3-dimethylaminopropionaldehyde cyanohydrin . Its structure features a nitrile group, a hydroxyl group, and a dimethylamino functional group, as represented by the canonical SMILES string CC(C)(CN(C)C)C(C#N)O . Key physical properties include a boiling point of approximately 280.8°C at 760 mmHg and a density of about 0.981 g/cm³ . As a cyanohydrin derivative, this compound serves as a versatile building block in organic synthesis and chemical research. It is provided as a high-purity material for laboratory research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

63867-27-6

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile

InChI

InChI=1S/C8H16N2O/c1-8(2,6-10(3)4)7(11)5-9/h7,11H,6H2,1-4H3

InChI Key

SIKJSEBSRRCVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)C(C#N)O

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of 2,2-Dimethyl-3-oxobutanenitrile

A critical step in the synthesis is the stereoselective reduction of 2,2-dimethyl-3-oxobutanenitrile to form the corresponding chiral cyanoalcohol intermediate. This is achieved using Baker's yeast as a biocatalyst, which provides high optical purity and stereochemical control:

  • Reaction conditions: The ketone 2,2-dimethyl-3-oxobutanenitrile is incubated with Baker's yeast and sucrose in water at room temperature for 7 days.
  • Outcome: Exclusive formation of the (S)-cyanoalcohol with 65% yield and a specific optical rotation of $$[\alpha]_D^{20} = -4.02^\circ$$ (c = 0.1).

This biocatalytic reduction is advantageous due to mild conditions and stereoselectivity, essential for downstream synthesis.

Inversion of Configuration to Obtain (R)-Cyanoalcohol

To access the (R)-enantiomer of the cyanoalcohol, the (S)-alcohol undergoes a stereochemical inversion via triflate intermediate formation and nucleophilic substitution:

  • Step 1: Reaction of (S)-cyanoalcohol with triflic anhydride in dichloromethane at 0 °C yields the triflate derivative.
  • Step 2: Stirring the triflate with potassium nitrite in dimethylformamide at room temperature for 12 hours results in the (R)-2,2-dimethyl-3-hydroxybutanenitrile.
  • Optical rotation: $$[\alpha]_D^{21} = +3.91^\circ$$ (c = 0.1) confirms inversion.

This approach provides access to both stereoisomers required for further functionalization.

Phosphorylation to Introduce Dimethylamino Substituent

The key dimethylamino functionality is introduced via phosphorylation of the cyanoalcohol intermediate with methyl phosphorochloridate derivatives:

  • Reaction of (S)- or (R)-cyanoalcohol with methyl phosphorochloridate (CH3P(O)(OCH3)Cl) in pyridine and dichloromethane at low temperature yields a mixture of diastereomeric phosphonates.
  • Diastereomers are separated by flash chromatography using 2-propanol-hexanes as eluent.
  • The purified diastereomers exhibit distinct ^1H NMR signals for P-OCH3 and P-CH3 groups, confirming successful phosphorylation.

Hydrogenation and Amination to Form the Target Compound

The cyano group of the phosphorylated intermediate is hydrogenated over rhodium on alumina in the presence of ammonia and ethanol to form the corresponding aminophosphonate:

  • This step converts the nitrile to a primary amine.
  • Subsequent benzoylation with 3,5-dinitrobenzoyl chloride yields crystalline derivatives for characterization.
  • This sequence confirms the formation of the dimethylamino group at the 4-position.

Summary of Synthetic Route

Step Reagents/Conditions Product/Outcome Notes
1. Biocatalytic reduction Baker's yeast, sucrose, H2O, r.t., 7 days (S)-2,2-dimethyl-3-hydroxybutanenitrile (cyanoalcohol) 65% yield, high stereoselectivity
2. Triflate formation & inversion Triflic anhydride, CH2Cl2, 0 °C; KNO2, DMF, r.t., 12 h (R)-2,2-dimethyl-3-hydroxybutanenitrile Stereochemical inversion
3. Phosphorylation CH3P(O)(OCH3)Cl, pyridine, CH2Cl2, low temp Diastereomeric phosphonates Separation by flash chromatography
4. Hydrogenation & amination H2, Rh/Al2O3, NH3, EtOH, overnight Aminophosphonate intermediate Converts nitrile to amino group
5. Benzoylation 3,5-dinitrobenzoyl chloride, pyridine, reflux Crystalline derivative for characterization Confirms structure and purity

Analytical and Characterization Data

Research Findings and Notes

  • The use of Baker's yeast as a biocatalyst is a well-established, environmentally friendly method for stereoselective ketone reduction.
  • The inversion of configuration via triflate intermediate is a reliable method to access both enantiomers.
  • Phosphorylation with methyl phosphorochloridate derivatives introduces the dimethylamino group efficiently, though diastereomeric mixtures require chromatographic separation.
  • Hydrogenation of nitriles to amines over rhodium catalysts is a standard transformation, compatible with sensitive functional groups.
  • The overall synthetic strategy allows for the preparation of both stereoisomers of this compound with high stereochemical control and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(Dimethylamino)-2-oxo-3,3-dimethylbutanenitrile.

    Reduction: Formation of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and nitrile groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

  • Structure: Aromatic ester with a dimethylamino substituent at the para position.
  • Applications : Used as a co-initiator in dental resin cements.
  • Key Findings: Demonstrates higher reactivity (degree of conversion: ~70%) in resin polymerization compared to methacrylate-based amines due to efficient electron donation from the aromatic system . Resins containing this compound exhibit superior flexural strength and lower water sorption than those with 2-(dimethylamino) ethyl methacrylate .
  • Contrast with Target Compound: The aromatic ester structure differs from the aliphatic nitrile backbone of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile. The latter’s nitrile group may enable faster polymerization initiation but could reduce compatibility with hydrophobic resin matrices.

2-(Dimethylamino) Ethyl Methacrylate

  • Structure: Methacrylate ester with a terminal dimethylamino group.
  • Applications : Co-initiator in light-cured resins.
  • Key Findings: Lower inherent reactivity (degree of conversion: ~50%) compared to ethyl 4-(dimethylamino) benzoate but shows improved performance with diphenyliodonium hexafluorophosphate (DPI), which enhances radical generation . Higher amine concentrations (1:2 CQ/amine ratio) improve mechanical properties, suggesting that steric effects in the target compound’s 3,3-dimethyl groups might influence optimal initiator ratios .
  • Contrast with Target Compound : The methacrylate’s polymerizable double bond is absent in the nitrile derivative, limiting its direct incorporation into polymer chains. However, the hydroxyl group in the target compound may improve interfacial adhesion in composites.

Acid Green 50 (CI 44090)

  • Structure: Aromatic dye with dimethylamino, hydroxyl, and sulfonate groups.
  • Applications : Hair dye and food colorant (Green S, E142).
  • Key Findings: Sulfonate groups confer water solubility, while the dimethylamino group stabilizes the chromophore through resonance . Complex aromaticity and conjugation result in strong absorbance in the visible spectrum (λmax ~630 nm).
  • Contrast with Target Compound: The absence of sulfonate groups and aromatic systems in the target compound limits its utility in dyes but highlights the dimethylamino group’s versatility across applications.

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structure: Aliphatic carboxylic acid with a dimethylamino group.
  • Applications : Research chemical for peptide synthesis or catalysis.
  • Key Findings :
    • The hydrochloride salt improves stability and solubility in aqueous media .
    • Carboxylic acid functionality allows for zwitterionic behavior under physiological conditions.
  • Contrast with Target Compound: The nitrile group’s resistance to hydrolysis compared to the carboxylic acid’s ionization may make the target compound more suitable for non-aqueous reactions or prolonged storage.

Data Table: Comparative Analysis

Compound Name CAS No. Functional Groups Applications Key Properties/Findings References
This compound Not Available Dimethylamino, hydroxyl, nitrile Polymer co-initiator, synthesis intermediate Hypothesized high reactivity due to nitrile; hydroxyl enhances solubility -
Ethyl 4-(dimethylamino) benzoate Not Provided Dimethylamino, ester Dental resins Degree of conversion: ~70%; superior flexural strength
2-(Dimethylamino) ethyl methacrylate Not Provided Dimethylamino, methacrylate Resin co-initiator DPI enhances reactivity; optimal CQ/amine ratio: 1:2
Acid Green 50 3087-16-9 Dimethylamino, hydroxyl, sulfonate Hair dye, food colorant Water-soluble; λmax ~630 nm
4-(Dimethylamino)butanoic acid hydrochloride Not Provided Dimethylamino, carboxylic acid Organic synthesis Hydrochloride form stabilizes; zwitterionic

Biological Activity

4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile, also known as a derivative of dimethylamino compounds, has garnered attention in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H11N1O1C_6H_{11}N_1O_1. The compound features a dimethylamino group, a hydroxyl group, and a nitrile group, which contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight113.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityAcute toxic, irritant

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Antifungal Activity : Studies have shown that certain derivatives can inhibit fungal growth. For instance, a related compound demonstrated significant antifungal effects against species like Aspergillus flavus and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml .
  • Cytotoxic Effects : The compound's structure suggests potential cytotoxic properties, which could be explored for cancer treatment applications. Related studies on similar compounds have indicated a capacity to induce apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study published in 2022 synthesized new flavonoid derivatives based on dimethylamino compounds and tested their antifungal activity. The results indicated that several synthesized compounds exhibited high activity against common fungal pathogens .
  • Cytotoxicity Assessment : In another investigation, derivatives of the compound were evaluated for their cytotoxic effects on various cancer cell lines. Results showed that specific modifications to the dimethylamino structure enhanced cytotoxicity, suggesting avenues for drug development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of Aspergillus species
CytotoxicInduction of apoptosis in cancer cells

Research Findings

The biological activity of this compound is supported by various studies that highlight its potential as an antifungal agent and its cytotoxic properties. The mechanisms through which these activities occur are still under investigation but are believed to involve disruption of cellular processes in target organisms.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of the compound in a living organism.
  • Mechanistic Studies : Understanding the pathways through which the compound exerts its biological effects will aid in optimizing its use in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 3,3-dimethyl-2-hydroxybutanenitrile with dimethylamine under controlled pH (using bases like triethylamine) and low temperatures (~0–5°C) to minimize side reactions. Solvent polarity (e.g., acetonitrile or THF) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the hydroxyl group . Yield optimization may require iterative adjustments to stoichiometry, temperature, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C spectra for signals corresponding to the dimethylamino group (δ ~2.2–2.5 ppm for CH₃ protons) and hydroxy group (δ ~1.5–2.0 ppm, broad if exchangeable). The nitrile carbon typically appears at ~115–120 ppm in ¹³C NMR .
  • IR : Look for absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~3200–3600 cm⁻¹ (O–H stretch). The absence of competing functional groups (e.g., carbonyl) confirms structural integrity .

Q. How does the hydroxyl group influence the compound’s solubility and reactivity compared to non-hydroxylated analogs?

  • Methodological Answer : The hydroxyl group enhances polarity, improving solubility in polar solvents (e.g., water, ethanol). Reactivity studies show increased susceptibility to nucleophilic attack at the nitrile group due to hydrogen bonding between the hydroxyl and nitrile moieties. Comparative solubility tests in DMSO, water, and hexane can quantify polarity effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitrile functionalization in this compound under varying pH conditions?

  • Methodological Answer : Under acidic conditions, protonation of the dimethylamino group reduces electron donation, directing nucleophilic attack to the nitrile carbon. In alkaline conditions, deprotonation of the hydroxyl group increases electron density at the nitrile, favoring electrophilic substitution. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can track intermediate formation rates .

Q. How can computational modeling (e.g., DFT) resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : DFT calculations can predict molecular charge distribution, HOMO-LUMO gaps, and binding affinities to biological targets (e.g., enzymes). Comparing computed interaction energies with experimental IC₅₀ values (e.g., enzyme inhibition assays) identifies outliers caused by experimental variability. For example, docking studies may reveal steric hindrance from the dimethyl groups that reduce binding in certain conformations .

Q. What strategies optimize the compound’s stability during long-term storage for bioactivity studies?

  • Methodological Answer : Stability tests under varying temperatures (4°C, −20°C) and humidity levels (desiccated vs. ambient) show degradation pathways. Lyophilization in amber vials under argon minimizes hydrolysis of the nitrile group. HPLC-MS monitoring of degradation products (e.g., carboxylic acid derivatives) identifies optimal storage conditions .

Q. How do structural modifications (e.g., replacing dimethylamino with diethylamino) affect its enzyme inhibition potency?

  • Methodological Answer : Synthesize analogs via reductive alkylation and compare inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450). Bulkier substituents like diethylamino may reduce binding efficiency due to steric clashes, as shown in molecular dynamics simulations. Free energy perturbation (FEP) calculations quantify substituent effects on binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting pKa values for the hydroxyl group in this compound?

  • Methodological Answer : Discrepancies arise from solvent effects (e.g., water vs. DMSO) and measurement techniques (potentiometric titration vs. NMR pH titrations). Standardizing solvent systems and using reference buffers (e.g., Tris-HCl) improves reproducibility. Computational pKa prediction tools (e.g., MarvinSketch) can validate experimental data .

Comparative Analysis Table

Structural Feature Impact on Property Example Citation
Dimethylamino groupEnhances electron density at nitrile, increasing nucleophilic reactivity
Hydroxyl groupImproves solubility in polar solvents; stabilizes intermediates via H-bonding
3,3-Dimethyl substitutionIntroduces steric hindrance, reducing undesired side reactions

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